

Application Note: Quantification of Methimazole using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methiazole

Cat. No.: B000073

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Methimazole (also known as Thiamazole) is a thionamide medication used to treat hyperthyroidism.[1][2] Accurate and reliable quantification of methimazole in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and sensitive technique for this purpose.[3][4][5] This application note provides a detailed protocol for the quantification of methimazole using a reversed-phase HPLC (RP-HPLC) method.

Quantitative Data Summary

The following tables summarize the key quantitative data from various validated HPLC methods for methimazole quantification.

Table 1: Chromatographic Conditions and System Suitability

Parameter	Method 1	Method 2	Method 3
Column	C18	YMC Triart C18 (150 mm x 4.6 mm, 3µm)	Diasfer-110-C18 (150 x 4.0 mm, 5µm)
Mobile Phase	Acetonitrile:Water:2.5 % Sodium Azide (20:30:50, v/v/v), pH 5.5[6]	5% (v/v) Acetonitrile-Water, pH 9.5[7]	Acetonitrile:Phosphate Buffer (pH 6.86) (25:75)[4]
Flow Rate	Not Specified	0.8 mL/min[7]	Not Specified
Detection Wavelength	Not Specified (Post-column reaction)	260 nm[7]	254 nm[4]
Retention Time	~5 min[3]	Not Specified	Not Specified
Internal Standard	Not Specified	Metronidazole[7]	Not Specified

Table 2: Method Validation Parameters

Parameter	Method 1	Method 2	Method 3
Linearity Range	0.2–2 µmol/L[6]	4-14 ppm[7]	0.34–114.17 mg/L[4]
Correlation Coefficient (R ²)	Not Specified	>0.999[3]	Not Specified
Accuracy (% Recovery)	91-108%[6]	100.06%[7]	95.7-103.3%
Precision (% RSD)	< 4.0%[6]	Intraday: 0.33%, Interday: 0.30%[3]	1.8-5.0%
Limit of Detection (LOD)	0.18 µmol/L[6]	Not Specified	0.29 mg/L[4]
Limit of Quantification (LOQ)	Not Specified	Not Specified	0.25mg/l

Experimental Protocols

This section provides a detailed methodology for the quantification of methimazole based on a common RP-HPLC method.

1. Materials and Reagents

- Methimazole reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Sodium azide[6]
- Hydrochloric acid
- Sodium hydroxide
- Methanol (HPLC grade)
- Phosphate buffer components
- 0.45 µm membrane filters

2. Instrumentation

- HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
- C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
- Data acquisition and processing software.

3. Preparation of Solutions

- Mobile Phase Preparation (Example based on Method 1):
 - Prepare a 2.5% sodium azide solution in water.
 - Adjust the pH of the sodium azide solution to 5.5 with hydrochloric acid.[6]

- Mix acetonitrile, water, and the pH-adjusted sodium azide solution in a ratio of 20:30:50 (v/v/v).[\[6\]](#)
- Degas the mobile phase using sonication or vacuum filtration.
- Standard Stock Solution Preparation:
 - Accurately weigh a suitable amount of methimazole reference standard.
 - Dissolve the standard in a small amount of 1 M sodium hydroxide solution and then dilute with water to obtain a stock solution of a known concentration (e.g., 100 $\mu\text{mol/L}$).[\[6\]](#)
- Calibration Standards Preparation:
 - Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standard solutions with concentrations covering the desired linear range (e.g., 0.2, 0.5, 1, 1.5, and 2 $\mu\text{mol/L}$).[\[6\]](#)

4. Sample Preparation (for Tablets)

- Weigh and finely powder a representative number of tablets.
- Accurately weigh an amount of powder equivalent to a single dose of methimazole.
- Dissolve the powder in a suitable solvent (e.g., mobile phase or a mixture of water and methanol).
- Sonication may be used to ensure complete dissolution.
- Dilute the solution to a known volume to obtain a concentration within the calibration range.
- Filter the final solution through a 0.45 μm syringe filter before injection into the HPLC system.

5. Chromatographic Analysis

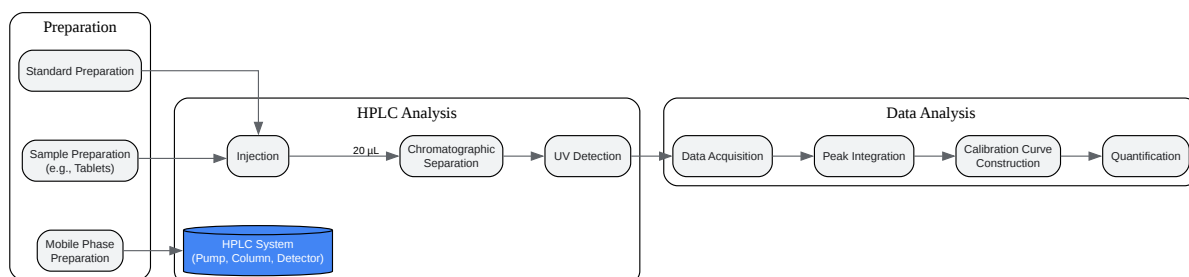
- Set up the HPLC system with the specified column and mobile phase.
- Equilibrate the column with the mobile phase until a stable baseline is achieved.

- Set the UV detector to the appropriate wavelength (e.g., 252 nm or 254 nm).[\[1\]](#)[\[3\]](#)
- Inject a blank (mobile phase) to ensure no interfering peaks are present.
- Inject the prepared calibration standards in ascending order of concentration.
- Inject the prepared sample solutions.
- Perform replicate injections for standards and samples to ensure reproducibility.

6. Data Analysis

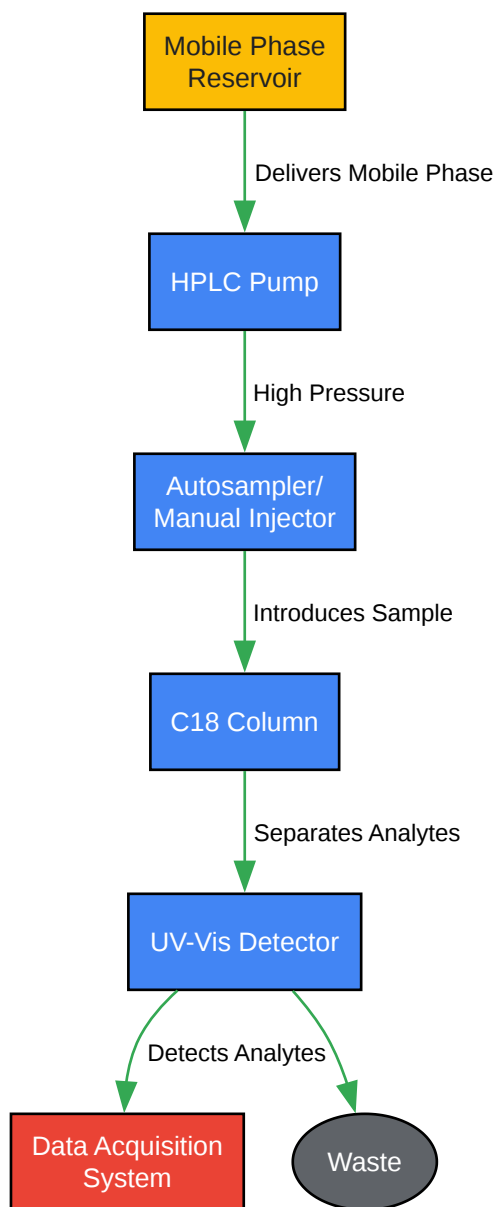
- Integrate the peak areas of the methimazole peaks in the chromatograms.
- Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2).
- Determine the concentration of methimazole in the sample solutions by interpolating their peak areas from the calibration curve.
- Calculate the final concentration of methimazole in the original sample, taking into account all dilution factors.

Visualizations



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Caption: Experimental workflow for methimazole quantification by HPLC.



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Caption: Logical relationship of key HPLC system components.

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